2-Anilinoisonicotinic acid

Overview

Description

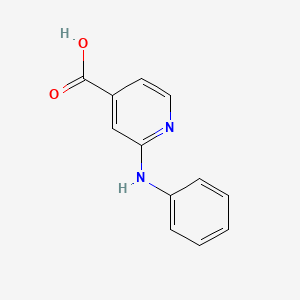

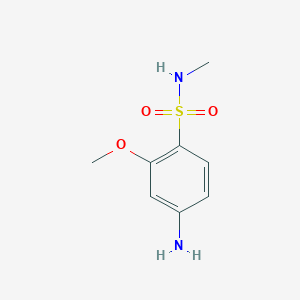

2-Anilinoisonicotinic acid, also known as 2-Anilinopyridine-4-carboxylic acid, is a compound with the molecular formula C12H10N2O2 . It falls under the category of miscellaneous compounds .

Synthesis Analysis

The synthesis of 2-anilino nicotinic acids derivatives has been reported in a study . The study describes an environmentally friendly, solvent- and catalyst-free synthesis method. This method was applied to a selection of primary aromatic amines, resulting in 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C12H10N2O2 . The average mass of the molecule is 214.220 Da and the monoisotopic mass is 214.074234 Da .Scientific Research Applications

Synthesis and Structural Analysis

- Chemical Synthesis and Crystal Structure Analysis : Research by Long and Li (2009) explores the synthesis of substituted 2-anilinonicotinic acids, revealing how the introduction of bulky functional groups affects the molecules' crystal structures. This work demonstrates the formation of acid-pyridine heterosynthons over acid-acid homosynthons, showcasing the influence of molecular conformation on intermolecular interactions and crystal packing Long & Li, 2009.

Applications in Biological Systems

Radioimmunoassay Enhancement : Mitsuma et al. (1972) discuss the utilization of 8-anilino-1-naphthalene sulfonic acid, a related compound, to inhibit the binding of hormones to thyroxine binding globulin in a rapid radioimmunoassay for triiodothyronine and thyroxine. This technique significantly improves the assay's speed, accuracy, sensitivity, and specificity for clinical and research applications Mitsuma et al., 1972.

Labeling Sialylated Glycoproteins on Living Cells : A method described by Zeng et al. (2009) uses aniline-catalyzed oxime ligation for efficient labeling of cell-surface sialic acid-containing glycans on living animal cells. This approach highlights the role of aniline derivatives in enhancing biolabeling techniques while maintaining high cell viability Zeng et al., 2009.

Material Science and Chemistry

Polyaniline Synthesis : Cao et al. (1989) examine the chemical polymerization of aniline, investigating the impact of various synthesis parameters on polyaniline properties. This research underscores the utility of aniline derivatives in synthesizing conductive polymers with tailored characteristics for applications in electronics and materials science Cao et al., 1989.

Copolymerization of Aniline and Aminoterephthalic Acid : Arias-Pardilla et al. (2006) explore the copolymerization of aniline and 2-aminoterephthalic acid, detailing the synthesis and properties of resulting copolymers. These materials demonstrate solubility in aqueous alkaline media and electroactivity in acidic conditions, pointing to their potential in creating innovative polymeric materials Arias-Pardilla et al., 2006.

properties

IUPAC Name |

2-anilinopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRCPZQBVMUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651388 | |

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019461-36-9 | |

| Record name | 2-(Phenylamino)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)

![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)

![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)

![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)